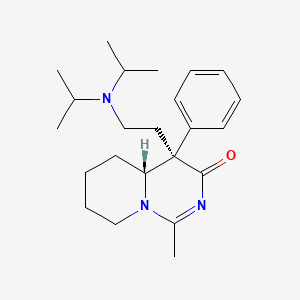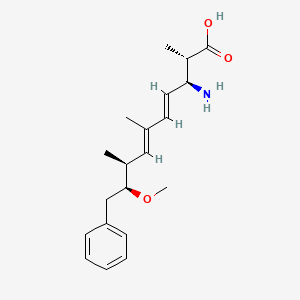
アグロクレビン
概要
説明
アグロクラビンは、クラビンアルカロイドのグループに属する麦角アルカロイドです。これは、特にClavicipitaceae科の菌類によって生成される天然の化合物です。 アグロクラビンの化学式はC16H18N2 であり、分子量は238.33 g/mol です 。 構造的には、6位と8位にメチル基を持つ四環式エルゴリン環系を特徴としています 。 歴史的に、アグロクラビンは麦角ベースの薬の合成に使用されてきました .
2. 製法
合成経路と反応条件: アグロクラビンは、他の麦角アルカロイドの生体変換によって合成することができます。 一般的な方法の1つは、チャノクラビンのヒドロキシル化によってアグロクラビンを生成することです 。 このプロセスは、植物細胞懸濁培養を用いて行うことができ、有意な生化学的可能性を持つ管理可能な沈水培養環境を提供します .
工業的生産方法: 工業的な環境では、アグロクラビンは通常、特定の菌株の菌体発酵によって生産されます。例えば、変異体Claviceps sp. c106株は、スクロース、クエン酸、および酵母エキスを含む複合培地で培養してアグロクラビンを生成することができます 。 アグロクラビンの含有量は、培養開始後15〜16日目に最大濃度に達します .
3. 化学反応解析
反応の種類: アグロクラビンは、酸化、還元、置換などの様々な化学反応を受けます。 注目すべき反応の1つは、アグロクラビンのエリモクラビンへの酸化であり、これはシトクロムP450モノオキシゲナーゼによって触媒されます 。 この酸化プロセスには、C8に結合したメチル基をヒドロキシル基に変換することが含まれます .
一般的な試薬と条件:
酸化: シトクロムP450モノオキシゲナーゼは、アグロクラビンの酸化に一般的に使用されます.
還元: 水素化ホウ素ナトリウムなどの標準的な還元剤は、アグロクラビン誘導体を還元するために使用できます。
置換: 様々な求核剤は、エルゴリン環の官能基を置換するために使用できます。
主な生成物:
エリモクラビン: アグロクラビンの酸化によって生成されます.
ヒドロキシル化誘導体: 生体変換プロセスによって生成されます.
4. 科学研究への応用
アグロクラビンは、幅広い科学研究への応用を持っています:
科学的研究の応用
Agroclavine has a wide range of scientific research applications:
Chemistry: Agroclavine is used as a precursor in the synthesis of other ergot alkaloids and related compounds.
Biology: It is studied for its role in fungal metabolism and its interactions with plant hosts.
Medicine: Agroclavine exhibits cytotoxic properties and is being investigated for its potential use as an antineoplastic agent.
Industry: Agroclavine is monitored for its presence in food and feed products due to its potential toxicity.
作用機序
アグロクラビンは、主にドーパミン受容体との相互作用によってその効果を発揮します。 これは、様々な神経経路に影響を与えるD1ドーパミン受容体アゴニストとして作用します 。 さらに、アグロクラビンはα-アドレナリン受容体と相互作用することができ、その薬理学的プロファイルに寄与しています 。 その細胞毒性効果に関与する正確な分子標的と経路はまだ調査中です .
6. 類似の化合物との比較
アグロクラビンは、フェストクラビンやピロクラビンなどの化合物を含むクラビンアルカロイドファミリーの一部です 。 エルゴタミンなどの他の麦角アルカロイドと比較して、アグロクラビンは広範なペプチド鎖修飾がありません 。 この構造上の違いは、より強力な麦角アルカロイドと比較して、そのドーパミン作動性活性が弱いなど、その独自の薬理学的特性に貢献しています .
類似の化合物:
- フェストクラビン
- ピロクラビン
- エリモクラビン
- エルゴタミン
生化学分析
Biochemical Properties
Agroclavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of agroclavine is with neurotransmitter receptors, particularly D1 dopamine and α1-adrenoceptors. These interactions result in the modulation of neurotransmitter release and signal transduction pathways . Additionally, agroclavine has been shown to enhance natural killer cell activity, increase interleukin-2 and interferon-gamma production, and prolong the survival time of tumor-bearing mice . These effects are mediated through its interaction with immune cells and cytokines.
Cellular Effects
Agroclavine exerts significant effects on various types of cells and cellular processes. In immune cells, agroclavine enhances the activity of natural killer cells, leading to increased cytotoxicity against tumor cells . It also stimulates the production of interleukin-2 and interferon-gamma, which are crucial for immune response modulation . In cancer cells, agroclavine has been shown to inhibit tumor growth by inducing cytotoxicity and apoptosis . Furthermore, agroclavine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .
Molecular Mechanism
The molecular mechanism of agroclavine involves its binding interactions with neurotransmitter receptors and other biomolecules. Agroclavine acts as a partial agonist at D1 dopamine and α1-adrenoceptor sites, leading to the activation of downstream signaling pathways . This activation results in the modulation of neurotransmitter release and signal transduction. Additionally, agroclavine has been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its antineoplastic effects . The binding of agroclavine to these receptors and enzymes triggers conformational changes that modulate their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of agroclavine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Agroclavine has been shown to enhance natural killer cell activity and cytokine production in vitro . Its effects can vary depending on the experimental conditions and duration of exposure. In vivo studies have demonstrated that agroclavine increases natural killer cell activity under non-stress conditions but diminishes it under stress conditions . Additionally, agroclavine’s stability and degradation over time can influence its pharmacological effects, necessitating careful consideration of experimental parameters .
Dosage Effects in Animal Models
The effects of agroclavine vary with different dosages in animal models. In rats, agroclavine has been shown to enhance natural killer cell activity at lower doses (0.05 mg/kg) but diminish it at higher doses (0.5 mg/kg) under stress conditions . High doses of agroclavine have also been associated with increased levels of biochemical markers such as creatine kinase MB and alanine aminotransferase, indicating potential toxicity to cardiac and liver functions . In hamsters, higher doses of agroclavine (6 mg/kg and 10 mg/kg) severely retarded avoidance learning, whereas lower doses (2 mg/kg) showed no significant effect .
Metabolic Pathways
Agroclavine is involved in several metabolic pathways, including its transformation into lysergic acid amide by the fungus Claviceps purpurea . This transformation involves the role of the δ8 double bond in agroclavine, which is crucial for its conversion to lysergic acid amide . Additionally, agroclavine interacts with various enzymes and cofactors involved in its biosynthesis and metabolism, contributing to its pharmacological effects .
Transport and Distribution
Agroclavine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Agroclavine’s localization and accumulation within specific tissues can influence its pharmacological effects and toxicity. Long-term exposure to agroclavine and other ergoline alkaloids can lead to conditions such as ergotism, characterized by convulsive and gangrenous symptoms .
Subcellular Localization
The subcellular localization of agroclavine plays a significant role in its activity and function. Studies have shown that altering the intracellular localization of agroclavine pathway proteins can enhance its biosynthesis and accumulation . For instance, relocating the enzyme DmaW from the peroxisome to the endoplasmic reticulum improved protein expression and accelerated agroclavine accumulation . This compartmentalization strategy highlights the importance of subcellular localization in optimizing agroclavine production and its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: Agroclavine can be synthesized through the biotransformation of other ergot alkaloids. One common method involves the hydroxylation of chanoclavine to produce agroclavine . This process can be carried out using plant cell suspension cultures, which offer a manageable submerged cultivation environment with significant biochemical potential .
Industrial Production Methods: In industrial settings, agroclavine is typically produced through the fermentation of specific fungal strains. For example, the mutant Claviceps sp. strain c106 can be cultivated in a complex medium containing sucrose, citric acid, and yeast extract to yield agroclavine . The content of agroclavine reaches its maximum concentration on days 15-16 of cultivation .
化学反応の分析
Types of Reactions: Agroclavine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of agroclavine to elymoclavine, which is catalyzed by cytochrome P450 monooxygenases . This oxidation process involves the conversion of the C8-linked methyl group to a hydroxyl group .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 monooxygenases are commonly used for the oxidation of agroclavine.
Reduction: Standard reducing agents such as sodium borohydride can be used to reduce agroclavine derivatives.
Substitution: Various nucleophiles can be used to substitute functional groups on the ergoline ring.
Major Products:
Elymoclavine: Formed through the oxidation of agroclavine.
Hydroxylated Derivatives: Produced through biotransformation processes.
類似化合物との比較
- Festuclavine
- Pyroclavine
- Elymoclavine
- Ergotamine
特性
IUPAC Name |
7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970144 | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-42-5 | |
| Record name | Agroclavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-didehydro-6,8-dimethylergoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















